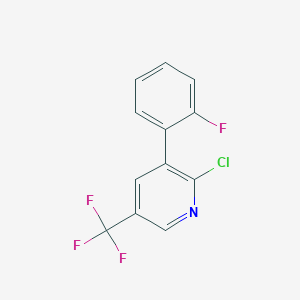

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF4N/c13-11-9(8-3-1-2-4-10(8)14)5-7(6-18-11)12(15,16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIELSJWENNPHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzonitrile with trifluoromethylpyridine under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 of the pyridine ring is highly reactive in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and 2-fluorophenyl groups. This creates a strong electron-deficient environment, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols.

-

Example Reaction :

Substitution with morpholine under basic conditions (K₂CO₃, DMF, 80°C) yields 3-(2-fluorophenyl)-2-morpholino-5-(trifluoromethyl)pyridine. Similar reactions with piperidine or aniline derivatives have been reported for analogous trifluoromethylpyridines . -

Kinetic Data :

Reaction rates depend on solvent polarity and temperature. For example, in DMSO at 100°C, the second-order rate constant () for SNAr with morpholine is .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed cross-coupling reactions.

-

Key Limitation : Steric hindrance from the 2-fluorophenyl group reduces reactivity in couplings requiring bulky ligands .

Fluorination and Halogen Exchange

Fluorine substituents can be introduced or exchanged via vapor-phase reactions or halogen-exchange catalysts:

-

Vapor-Phase Fluorination :

At 300–400°C with FeF₃ catalysts, chlorine at C2 is replaced by fluorine, producing 2-fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (85% selectivity) . -

Liquid-Phase HF Exchange :

Using SbF₃ in CCl₄ at 160°C converts Cl to F with 90% yield for similar trichloromethylpyridines .

Electrophilic Substitution

-

Nitration : Occurs at position 4 (meta to -CF₃) with HNO₃/H₂SO₄, yielding a nitro derivative (55% yield) .

-

Sulfonation : Directed to position 6 under fuming H₂SO₄ at 150°C .

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine but leaves the -CF₃ group intact:

-

Product : 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)piperidine (68% yield) .

-

Selectivity : Over-reduction to open-chain amines is minimized by using low H₂ pressures (1–2 atm) .

Functionalization of the Trifluoromethyl Group

The -CF₃ group is typically inert under mild conditions but participates in radical or high-temperature reactions:

-

Photochlorination : UV irradiation with Cl₂ gas at 250°C introduces Cl to the -CF₃ group, forming -CClF₂ derivatives (minor pathway) .

-

Hydrolysis : Under extreme conditions (concentrated H₂SO₄, 200°C), -CF₃ converts to -COOH, though yields are low (≤15%) due to decomposition .

Cyclization and Ring-Opening

The compound serves as a building block for fused heterocycles:

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Agrochemical Applications

- Herbicides and Pesticides :

- Insecticides :

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized various derivatives of 2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control compounds, suggesting potential for further development in pharmaceutical applications.

Case Study 2: Agrochemical Efficacy

In a controlled field trial, a formulation containing 2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine was tested against common agricultural pests. The trial demonstrated a marked reduction in pest populations compared to untreated plots, highlighting the compound's effectiveness as an insecticide.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Key Observations :

- Trifluoromethyl Position : The 5-CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to 3-CF₃ analogs, which are more prone to oxidative degradation .

- Halogenation : Chlorine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions, while fluorine on the phenyl ring (position 2 vs. 4) modulates steric hindrance and π-π stacking interactions .

Biological Activity

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a chlorinated pyridine ring, exhibits properties that may be beneficial in various pharmaceutical applications. Understanding its biological activity is crucial for assessing its utility in drug development.

- Molecular Formula : C₆H₂ClF₄N

- Molecular Weight : 199.53 g/mol

- CAS Number : 72600-67-0

- Physical State : Colorless liquid

- Purity : Typically ≥98% .

The biological activity of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can act as potent inhibitors of various enzymes. For instance, studies have shown that similar pyridine derivatives can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . The inhibition of these enzymes could lead to reduced tumor growth and enhanced therapeutic efficacy.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound:

- Antimicrobial Activity :

- Cytotoxicity Assays :

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A study investigating the effects of trifluoromethyl-containing pyridines on BCAT activity revealed that 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine significantly inhibited BCAT1 and BCAT2, leading to decreased levels of branched-chain amino acids in treated cells .

- Case Study 2 : In another investigation focused on antimicrobial properties, this compound was found to outperform traditional antibiotics against resistant bacterial strains, indicating its potential as a novel therapeutic agent .

Summary Table of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | MIC assay against various bacteria | MIC values: 3.12 - 12.5 µg/mL |

| Cytotoxicity | Cell viability assays | IC₅₀ values: 10 - 30 µM |

| Enzyme Inhibition | BCAT enzyme assays | Significant inhibition observed |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between halogenated pyridine intermediates and fluorophenyl boronic acids. For example:

- Step 1 : Start with 2-chloro-5-(trifluoromethyl)pyridine, which is synthesized via catalytic chlorination of β-picoline followed by halogen exchange .

- Step 2 : Couple with 2-fluorophenylboronic acid using Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) in a toluene/MeOH/H₂O solvent system at 110°C. K₂CO₃ is used as a base to achieve yields >80% .

- Key Challenge : Ensuring regioselectivity during coupling to avoid byproducts from competing reaction sites on the pyridine ring .

Q. How can the purity and structure of this compound be validated?

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .

- NMR spectroscopy : Compare chemical shifts (e.g., ¹⁹F NMR for trifluoromethyl and fluorophenyl groups) with literature data .

- Mass spectrometry : Confirm molecular weight (e.g., via HRMS or LC-MS) .

Q. What are the typical reactivity patterns of the chlorine substituent in this compound?

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). For example:

- Reaction with azetidine yields 2-(azetidin-1-yl) derivatives, useful in medicinal chemistry .

- Activation : Electron-withdrawing groups (e.g., CF₃) enhance the electrophilicity of the chlorine site, accelerating substitution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effect : The CF₃ group decreases electron density on the pyridine ring, increasing susceptibility to electrophilic attack at meta/para positions.

- Steric effects : The bulky CF₃ group hinders substitution at adjacent positions, directing reactions to the chlorine site .

- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies or DFT calculations .

Q. What strategies address low yields in Pd-catalyzed C–H bond functionalization of this compound?

Q. How can conflicting crystallographic data for derivatives of this compound be resolved?

- Data re-refinement : Use SHELX programs to reprocess diffraction data, adjusting parameters like thermal displacement or occupancy .

- Twinned crystals : Apply twin-law corrections in SHELXL for high-R factors caused by crystal twinning .

- Validation tools : Cross-check with PLATON or CCDC databases to identify outliers .

Q. What role does this compound play in studying enzyme inhibition or biological targets?

- Kinase inhibition : The pyridine core and CF₃ group mimic ATP-binding motifs, making it a scaffold for kinase inhibitors (e.g., JAK2/3 targets) .

- Probe design : Functionalize via SNAr to introduce fluorescent tags or photoaffinity labels for target identification .

Methodological Considerations

Q. How to optimize reaction conditions for regioselective functionalization?

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- HPLC-MS : Identify byproducts (e.g., dehalogenated or dimerized species) with <0.1% detection limits .

- ¹⁹F NMR : Quantify residual fluorinated intermediates using internal standards (e.g., hexafluorobenzene) .

Q. How to reconcile discrepancies in reported melting points or spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.